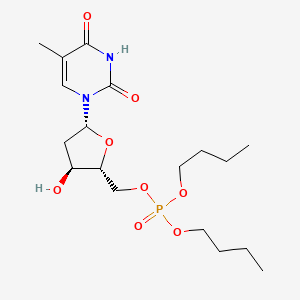
5'-Thymidylic acid, dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Thymidylic acid, dibutyl ester: is a chemical compound that belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleoside monophosphates. It is an ester derivative of 5’-Thymidylic acid, which is a nucleotide used as a monomer in DNA. This compound is characterized by the presence of a thymine base attached to a deoxyribose sugar, which is further esterified with dibutyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Thymidylic acid, dibutyl ester typically involves the esterification of 5’-Thymidylic acid with butanol. This reaction can be catalyzed by acidic or basic conditions. Commonly, a strong acid like sulfuric acid or a strong base like sodium hydroxide is used to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of 5’-Thymidylic acid, dibutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can be employed to accelerate the reaction. Additionally, the reaction mixture is often subjected to distillation to remove excess butanol and other by-products, thereby purifying the final ester product.
Analyse Des Réactions Chimiques
Types of Reactions: 5’-Thymidylic acid, dibutyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding 5’-Thymidylic acid and butanol. This reaction can be catalyzed by either acidic or basic conditions.
Transesterification: The ester can react with another alcohol to form a different ester and butanol. This reaction is typically catalyzed by acids or bases.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, sulfuric acid (acidic hydrolysis), or sodium hydroxide (basic hydrolysis).
Transesterification: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts.
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
Major Products:
Hydrolysis: 5’-Thymidylic acid and butanol.
Transesterification: Different esters and butanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the ester.
Applications De Recherche Scientifique
Chemistry: 5’-Thymidylic acid, dibutyl ester is used as a precursor in the synthesis of various nucleotides and nucleosides. It serves as a building block for the preparation of DNA analogs and other biologically active molecules.
Biology: In biological research, this compound is utilized in studies involving DNA synthesis and repair. It is also used in the development of nucleotide-based probes and assays for detecting specific DNA sequences.
Medicine: The compound has potential applications in the development of antiviral and anticancer therapies. It is used in the design of nucleotide analogs that can inhibit viral replication or interfere with cancer cell proliferation.
Industry: In the industrial sector, 5’-Thymidylic acid, dibutyl ester is employed in the production of specialty chemicals and pharmaceuticals. It is also used in the formulation of certain biochemical reagents and diagnostic kits.
Mécanisme D'action
The mechanism of action of 5’-Thymidylic acid, dibutyl ester involves its incorporation into DNA during the synthesis process. The compound acts as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. The esterified form of the nucleotide can be hydrolyzed to release the active 5’-Thymidylic acid, which is then incorporated into the DNA.
Molecular Targets and Pathways:
DNA Polymerases: The primary molecular target of 5’-Thymidylic acid, dibutyl ester is DNA polymerase, which facilitates its incorporation into DNA.
DNA Synthesis Pathway: The compound is involved in the DNA synthesis pathway, where it serves as a building block for the formation of new DNA strands.
Comparaison Avec Des Composés Similaires
5’-Thymidylic acid: The parent compound, which lacks the esterified butyl groups.
Deoxythymidine monophosphate: Another nucleotide used in DNA synthesis, differing in the sugar moiety.
Thymidine monophosphate: A nucleotide with a similar structure but different functional groups.
Uniqueness: 5’-Thymidylic acid, dibutyl ester is unique due to its esterified form, which imparts different chemical properties and reactivity compared to its parent compound and other similar nucleotides. The esterification enhances its solubility in organic solvents and may influence its incorporation into DNA during synthesis.
Propriétés
Numéro CAS |
130752-96-4 |
|---|---|
Formule moléculaire |
C18H31N2O8P |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
dibutyl [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C18H31N2O8P/c1-4-6-8-25-29(24,26-9-7-5-2)27-12-15-14(21)10-16(28-15)20-11-13(3)17(22)19-18(20)23/h11,14-16,21H,4-10,12H2,1-3H3,(H,19,22,23)/t14-,15+,16+/m0/s1 |
Clé InChI |
UXXLAGMYHSGZNX-ARFHVFGLSA-N |
SMILES isomérique |
CCCCOP(=O)(OCCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O |
SMILES canonique |
CCCCOP(=O)(OCCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
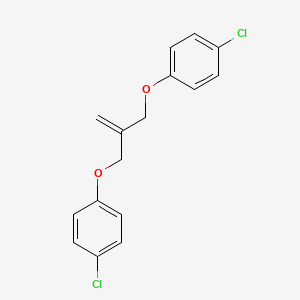
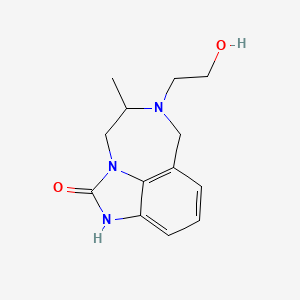
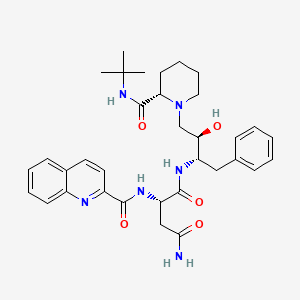
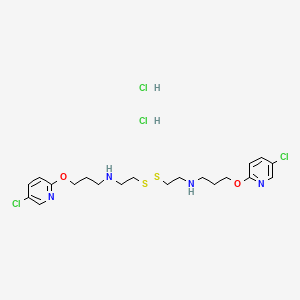
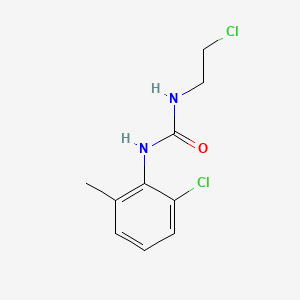
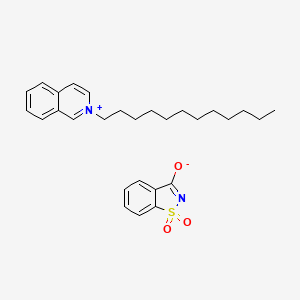

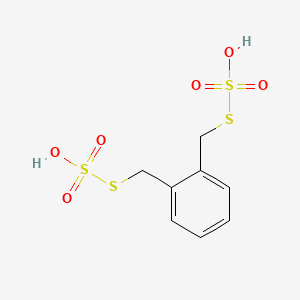
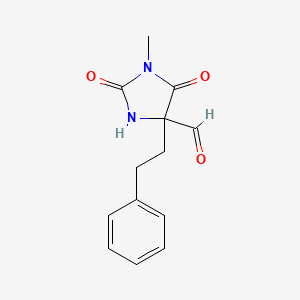

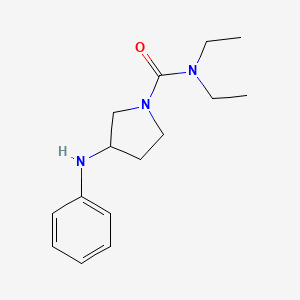
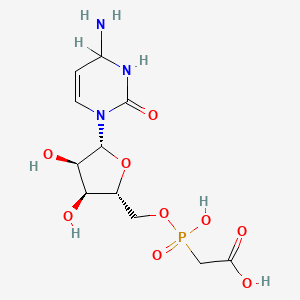
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797506.png)
